Dihydroxyaflavinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyaflavinine is an indole alkaloid metabolite derived from the fungus Aspergillus flavus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxyaflavinine typically involves the use of indole derivatives as starting materials. The process includes several steps such as hydroxylation and cyclization under controlled conditions. Specific reagents and catalysts are employed to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using Aspergillus flavus cultures. The conditions are optimized to maximize the yield of the compound, including temperature, pH, and nutrient availability. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dihydroxyaflavinine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Scientific Research Applications
Dihydroxyaflavinine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is studied for its role in fungal metabolism and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: this compound is used in the development of bio-based materials and as a model compound in various industrial processes
Mechanism of Action
The mechanism by which dihydroxyaflavinine exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit the GABAA receptor channel non-competitively, affecting neurotransmission. Additionally, its bioactivity against certain pests suggests it interferes with metabolic pathways in these organisms .
Comparison with Similar Compounds
Aflatoxin B1: Another metabolite from , known for its potent toxicity.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
Serotonin: A neurotransmitter with an indole core, highlighting the structural versatility of indole derivatives.
Uniqueness: Dihydroxyaflavinine stands out due to its dual hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .
Properties
IUPAC Name |
9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEZVDUXYBOYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.